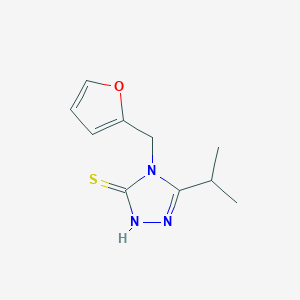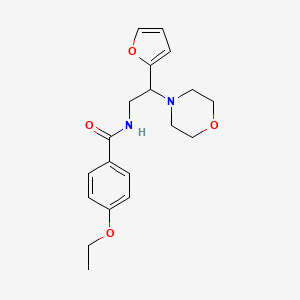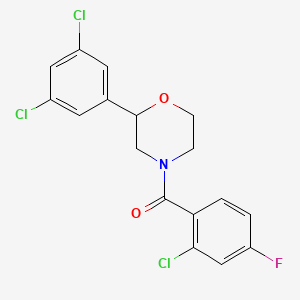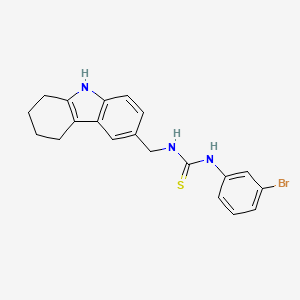![molecular formula C10H18O B2564671 2-Spiro[2.5]octan-8-ylethanol CAS No. 2503208-15-7](/img/structure/B2564671.png)
2-Spiro[2.5]octan-8-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Spiro[2.5]octan-8-ylethanol is a chemical compound that belongs to the class of spirocyclic alcohols. It is a rare and complex molecule that has been the subject of intense research in recent years. It features a unique spiro[2.5]octane skeleton .
Synthesis Analysis
The synthesis of spiro[2.5]octane derivatives has been reported in the literature . For example, Pestalotriols A and B, two new metabolites featuring a unique spiro[2.5]octane skeleton, were isolated from an endophytic fungus Pestalotiopsis fici . Their structures were elucidated primarily by NMR experiments .Molecular Structure Analysis
The molecular formula of 2-Spiro[2.5]octan-8-ylethanol is C10H18O. The structure of spiro[2.5]octane, a related compound, includes a total of 23 bonds. There are 9 non-H bonds, 1 three-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro[2.5]octane, a related compound, include a density of 0.9±0.1 g/cm3, boiling point of 147.6±7.0 °C at 760 mmHg, vapour pressure of 5.6±0.1 mmHg at 25°C, and enthalpy of vaporization of 36.9±0.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
Photolysis of α-spirocyclopropyl Ketones
Research on the photolysis of α-spirocyclopropyl ketones, specifically spiro[2.5]oct-7-en-4-ones, shows exclusive β-cleavage in methanol, leading to the formation of 2-ethenylcyclohex-2-en-1-ones and, in hydrocarbon solvents, to (E)- and (Z)-2-ethylidenecyclohex-3-en-1-ones. This solvent effect suggests methanol's role in stabilizing trienol intermediates and promoting intermolecular ketonization. Similar behavior is observed in the photolysis of 8-methylenespiro[2.5]octan-4-ones, demonstrating the significance of solvent choice in the photolysis outcomes and product formation (Yates & Helferty, 1983).
4-Spiro[2.n]alkyl Cations and Rearrangements
A study on 4-spiro[2.n]alkanols, where n = 3-7, under ionization conditions revealed the formation of stable 4-spiro[2.5]octyl cations, indicating these structures as long-lived secondary cyclohexyl cations stabilized by an adjacent spirocyclopropane ring. This study sheds light on the stabilization mechanisms of spirocyclic compounds and their potential rearrangements under various conditions, highlighting the intricate behavior of spiro[2.5]octan-8-ylethanol derivatives (Prakash et al., 1987).
Electronegative Spiroannelated Methanofullerenes
Research into spiroannelated methanofullerenes, including TCNQ and DCNQI analogues, explores the structural and electronic properties of these compounds through experimental techniques and quantum-chemical calculations. The study provides insights into the electronic effect of addends and a reductive cyclopropane ring-opening reaction, underscoring the potential of spiro[2,5]octan-8-ylethanol derivatives in electronic applications (Knight et al., 1997).
Mechanism of P450 Enzymes with Radical Clocks
Investigating the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes using norcarane and spiro[2.5]octane as probes revealed products indicative of a radical intermediate. This study contributes to understanding the biochemical processes involving spiro[2.5]octan-8-ylethanol derivatives and similar structures, enhancing our knowledge of enzymatic reactions and radical mechanisms (Auclair et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-spiro[2.5]octan-8-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAUYUKKWOXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Spiro[2.5]octan-8-ylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)
![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)
![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)